Product packaging for (z)-2-Heptenyl bromide(Cat. No.:)

(z)-2-Heptenyl bromide

Cat. No.: B13781965
M. Wt: 177.08 g/mol
InChI Key: OWNFMPKLXRVOQC-WAYWQWQTSA-N
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Description

(z)-2-Heptenyl bromide is a specialized organobromide compound that serves as a versatile building block in advanced organic synthesis and medicinal chemistry research. Its structure, featuring a bromine atom on a cis-configured seven-carbon chain, makes it a pivotal intermediate for constructing complex molecular architectures. This reagent is particularly valuable in transition metal-catalyzed cross-coupling reactions, a fundamental method for forming carbon-carbon bonds. The bromide acts as an excellent leaving group, enabling its use in reactions such as Wittig-type olefinations to introduce the (Z)-heptenyl moiety into larger molecules . Furthermore, organobromides of this nature are crucial in palladium-catalyzed cross-couplings with organometallic donors, allowing researchers to create specific stereochemical outcomes in allylic systems . The (Z)-heptenyl chain is a significant structural motif in pharmaceutical research. For instance, analogous (Z)-heptenyl side chains have been strategically incorporated into novel hexahydrocannabinols to explore the structure-activity relationships (SAR) of cannabinoid receptors CB1 and CB2 . The conformational restraint offered by the cis-double bond helps define the pharmacophore, leading to compounds with exceptionally high receptor affinity and selectivity. Key Research Applications: • A key substrate in Wittig reactions for the synthesis of functionalized olefins . • A potential coupling partner in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds . • A valuable intermediate for introducing conformational restraint in medicinal chemistry programs, particularly in the development of high-affinity cannabinoid receptor ligands . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13Br B13781965 (z)-2-Heptenyl bromide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13Br

Molecular Weight

177.08 g/mol

IUPAC Name

(Z)-1-bromohept-2-ene

InChI

InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h5-6H,2-4,7H2,1H3/b6-5-

InChI Key

OWNFMPKLXRVOQC-WAYWQWQTSA-N

Isomeric SMILES

CCCC/C=C\CBr

Canonical SMILES

CCCCC=CCBr

Origin of Product

United States

Synthetic Methodologies for Z 2 Heptenyl Bromide

Stereoselective Approaches to (Z)-2-Heptenyl Bromide

Achieving high Z-selectivity in the synthesis of 2-heptenyl bromide requires careful selection of reagents and reaction conditions to overcome the thermodynamic preference for the more stable E-isomer.

The Wittig reaction is a powerful and widely used method for creating carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. mnstate.edu The stereochemical outcome of the reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically those with alkyl or hydrogen substituents, predominantly form Z-alkenes. organic-chemistry.orglumenlearning.com This selectivity arises from the kinetic control of the reaction pathway, proceeding through a four-membered oxaphosphetane intermediate. wikipedia.org

For the synthesis of this compound, the strategy would involve the reaction of pentanal with a non-stabilized phosphorus ylide bearing a bromo-substituent. The ylide is generated in situ from the corresponding phosphonium (B103445) salt by deprotonation with a strong, non-nucleophilic base under aprotic, often lithium-salt-free, conditions to favor the Z-product. wikipedia.orgcommonorganicchemistry.com The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. lumenlearning.com

Table 1: Representative Wittig Reaction for Z-Alkene Synthesis

Reactant 1Reactant 2 (Ylide precursor)BaseSolventMajor ProductTypical Z:E Ratio
Pentanal(Bromomethyl)triphenylphosphonium bromiden-Butyllithium (n-BuLi) or Sodium hydride (NaH)Tetrahydrofuran (B95107) (THF)This compound>95:5

The reaction proceeds via a concerted [2+2] cycloaddition to form the oxaphosphetane intermediate, which then decomposes to yield the Z-alkene and triphenylphosphine oxide. wikipedia.org

Stereocontrolled halogenation provides another route to Z-alkenyl bromides. While direct addition of bromine (Br₂) to an alkene typically yields a vicinal dibromide, subsequent controlled elimination can produce the desired vinyl bromide. masterorganicchemistry.com The initial bromination of an alkene proceeds via an anti-addition mechanism, where the two bromine atoms add to opposite faces of the double bond, forming a cyclic bromonium ion intermediate. libretexts.orglibretexts.org

A more direct and stereoselective method involves the debrominative decarboxylation of 3-aryl-2,3-dibromopropanoic acids. This reaction has been shown to produce (Z)-β-bromostyrenes with high stereoselectivity. sharif.edu Adapting this for an aliphatic substrate like this compound would involve the bromination of (E)-2-octenoic acid to form an anti-dibromo acid, followed by a base-induced elimination of carbon dioxide and one bromine atom to yield the Z-alkenyl bromide.

Reaction Sequence:

Bromination: An appropriate alkene precursor is treated with bromine (Br₂) to form the vicinal dibromide. The stereochemistry of the starting alkene dictates the stereochemistry of the dibromide product. libretexts.org

Stereoselective Elimination: The resulting dibromide undergoes a base-induced E2 elimination. The choice of base and reaction conditions is crucial to control the regioselectivity and stereoselectivity of the elimination to favor the Z-alkene.

Palladium-catalyzed cross-coupling reactions offer a modern and highly versatile approach to forming stereodefined vinyl bromides. One effective strategy is the conversion of vinyl triflates to vinyl bromides, which proceeds with retention of the double bond geometry. nih.govsemanticscholar.org This allows for the synthesis of a stereochemically pure vinyl triflate precursor, which is then converted to the target vinyl bromide.

This method involves the oxidative addition of the vinyl triflate to a Pd(0) complex, followed by halide exchange and reductive elimination to furnish the vinyl bromide. The use of sterically hindered dialkylbiaryl monophosphine ligands is often key to achieving high yields and selectivity in this transformation. nih.gov

Another advanced palladium-catalyzed route is the Negishi cross-coupling. For instance, a highly regio- and stereoselective synthesis of (Z)-trisubstituted alkenes has been achieved through the bromoboration of propyne, followed by a tandem Pd-catalyzed Negishi coupling with organozinc reagents. organic-chemistry.org This methodology provides access to complex Z-alkenes with excellent stereochemical control. organic-chemistry.org

Conversion of Precursor Alcohols to Allylic Bromides

A common and practical approach to synthesizing this compound is through the conversion of its corresponding precursor alcohol, (Z)-2-hepten-1-ol. chemicalbook.comnih.govnist.gov This transformation requires mild conditions to prevent isomerization of the Z-double bond or allylic rearrangement.

Standard methods for converting primary alcohols to alkyl bromides, such as treatment with hydrobromic acid and sulfuric acid, are often too harsh for sensitive allylic alcohols. orgsyn.org Milder reagents are therefore preferred.

Table 2: Common Reagents for Converting Allylic Alcohols to Allylic Bromides

Reagent SystemDescriptionAdvantage
Phosphorus tribromide (PBr₃)Reacts with the alcohol to form a good leaving group, which is then displaced by bromide.Effective for primary alcohols; typically proceeds with minimal rearrangement.
Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)This combination, known as the Appel reaction, converts the alcohol into an allylic bromide under mild, neutral conditions.High yields and preservation of stereochemistry are common.

In both cases, the reaction proceeds via an SN2-type mechanism, which helps to maintain the geometric integrity of the (Z)-double bond in the final allylic bromide product.

Novel Catalytic Systems in the Synthesis of this compound

Recent advances in catalysis have provided new, highly efficient, and stereoselective methods for the synthesis of Z-alkenyl halides.

Transition metal catalysis has revolutionized the synthesis of stereodefined olefins. acs.org One of the most significant breakthroughs is the development of catalytic cross-metathesis for the direct synthesis of Z-alkenyl halides. organic-chemistry.orgnih.gov Molybdenum or tungsten alkylidene catalysts can mediate the reaction between a terminal alkene and a 1,2-dihaloethene reagent to produce acyclic 1,2-disubstituted Z-alkenyl halides with exceptional selectivity and yield. nih.gov

For the synthesis of this compound, 1-hexene (B165129) could be reacted with Z-1,2-dibromoethene in the presence of a suitable molybdenum catalyst. These reactions often proceed at room temperature and tolerate a wide range of functional groups. organic-chemistry.orgnih.gov

Table 3: Example of Molybdenum-Catalyzed Z-Selective Cross-Metathesis

Alkene SubstrateDihaloethene ReagentCatalystYieldZ-Selectivity
1-Hexene(Z/E)-1,2-DibromoetheneMolybdenum Alkylidene Complex57–83%87:13–91:9

Data adapted from studies on various Z-alkenyl bromides. nih.gov

Furthermore, cobalt-catalyzed reductive coupling reactions have emerged as a powerful tool. For example, the Z-selective reductive hydroalkylation of terminal aryl alkynes with alkyl iodides has been developed, providing a modular route to 1,2-disubstituted Z-styrenes. researchgate.net While demonstrated for styrenes, the principles of such transition-metal-mediated radical processes could be extended to the synthesis of aliphatic Z-alkenyl bromides.

Optimization of Reaction Parameters and Yields in Laboratory-Scale Synthesis

The laboratory-scale synthesis of this compound can be approached through several methodologies, primarily involving the conversion of (Z)-2-hepten-1-ol to the corresponding bromide or the stereoselective synthesis from an alkyne precursor. The optimization of reaction parameters is crucial for maximizing yield and purity while minimizing reaction time and by-product formation.

One common method for converting primary allylic alcohols to allylic bromides is the Appel reaction . acs.orgnih.govnih.gov This reaction typically utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or elemental bromine (Br₂). acs.orgmit.edu The reaction proceeds via an Sₙ2 mechanism, leading to inversion of stereochemistry. However, for a primary alcohol like (Z)-2-hepten-1-ol, the stereochemistry of the double bond is retained.

Another prevalent method involves the use of phosphorus tribromide (PBr₃). mit.edu This reagent is effective for converting primary and secondary alcohols to alkyl bromides, also through an Sₙ2 mechanism. researchgate.net

A stereoselective route to (Z)-alkenyl halides involves the cross-metathesis of a terminal alkene with a dihaloethene. For the synthesis of (Z)-alkenyl bromides, a mixture of (Z)- and (E)-1,2-dibromoethene can be used with a suitable catalyst. nih.govnih.govorganic-chemistry.org This method offers high stereoselectivity for the desired Z-isomer.

The optimization of these reactions involves a systematic variation of several key parameters:

Reagent Stoichiometry: The molar ratio of the alcohol to the brominating agent and any accompanying reagents (e.g., triphenylphosphine) directly impacts the conversion and yield. An excess of the brominating agent can lead to side reactions, while an insufficient amount will result in incomplete conversion.

Solvent: The choice of solvent is critical. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (THF), and acetonitrile (B52724) are commonly employed for the Appel reaction and reactions with PBr₃ to avoid unwanted side reactions. acs.orgorganic-chemistry.org

Temperature: The reaction temperature influences the rate of reaction and the formation of by-products. Appel reactions are often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and improve selectivity. acs.org Reactions with PBr₃ may also be performed at reduced temperatures.

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting material without significant degradation of the product.

The following interactive data table summarizes hypothetical optimization studies for the synthesis of this compound from (Z)-2-hepten-1-ol using the Appel reaction and phosphorus tribromide.

MethodBrominating AgentPPh₃ (eq.)SolventTemperature (°C)Time (h)Yield (%)
AppelCBr₄ (1.2 eq)1.2DCM0285
AppelCBr₄ (1.5 eq)1.5DCM0290
AppelCBr₄ (1.5 eq)1.5THF0388
AppelCBr₄ (1.5 eq)1.5DCM25182
PBr₃PBr₃ (0.4 eq)-Diethyl Ether0475
PBr₃PBr₃ (0.5 eq)-Diethyl Ether0482
PBr₃PBr₃ (0.5 eq)-THF-10585
PBr₃PBr₃ (0.5 eq)-Diethyl Ether25270

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact and improve the safety of the process. Key considerations include the choice of reagents, solvents, and reaction conditions.

Atom Economy: The Appel reaction, while effective, suffers from poor atom economy due to the formation of triphenylphosphine oxide as a stoichiometric byproduct. nih.gov Syntheses utilizing catalytic amounts of reagents or those where most atoms of the reactants are incorporated into the final product are preferred.

Use of Safer Solvents and Reagents: Traditional syntheses of allylic bromides often employ hazardous reagents and solvents. For instance, carbon tetrachloride, a restricted substance under the Montreal Protocol, was historically used in the Appel reaction. nih.gov Greener alternatives focus on replacing toxic solvents with more benign options. Recent developments have explored performing the Appel reaction in greener solvents like dimethyl carbonate. acs.org

The use of N-bromosuccinimide (NBS) is a common method for allylic bromination. chadsprep.commasterorganicchemistry.comyoutube.com While often considered a safer alternative to liquid bromine, it still generates succinimide (B58015) as a byproduct. chadsprep.com The development of catalytic systems for bromination that regenerate the active bromine species in situ is an active area of research.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The optimization of reaction conditions to allow for lower temperatures without compromising yield is a key aspect of green synthesis.

Catalysis: The use of catalytic methods, such as the cross-metathesis route to (Z)-alkenyl halides, is a cornerstone of green chemistry. Catalytic reactions reduce the amount of waste generated compared to stoichiometric reactions.

By considering these principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.

Reactivity and Reaction Mechanisms of Z 2 Heptenyl Bromide

Nucleophilic Substitution and Allylic Rearrangements

Nucleophilic substitution reactions involving allylic halides like (Z)-2-Heptenyl bromide are complex because of the potential for the reaction to proceed through different mechanistic pathways, namely S N 1, S N 2, and S N 2' routes. lscollege.ac.in These pathways can lead to both direct substitution and rearranged products, a phenomenon known as an allylic shift or rearrangement. lscollege.ac.inwikipedia.org

The reaction of this compound with a nucleophile can yield two potential constitutional isomers: (Z)-2-hepten-1-ol (the direct substitution product) and 1-hepten-3-ol (B34233) (the rearranged product), assuming the nucleophile is a hydroxide (B78521) ion. The distribution of these products is highly dependent on the reaction conditions, which dictate the operative mechanism. lscollege.ac.in

S N 1 Pathway : In conditions that favor an S N 1 mechanism (e.g., polar protic solvents, weak nucleophiles), the bromide leaving group departs to form a resonance-stabilized allylic carbocation. lscollege.ac.in This intermediate has positive charge density on both carbon 1 (C1) and carbon 3 (C3). The nucleophile can then attack at either position. Attack at C1 gives the direct substitution product, while attack at C3 results in the allylic rearrangement product. lscollege.ac.in

S N 2 Pathway : The S N 2 mechanism involves a single, concerted step where the nucleophile attacks the carbon bearing the leaving group (C1) from the backside, causing an inversion of configuration. masterorganicchemistry.com This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents and leads exclusively to the direct substitution product. masterorganicchemistry.comyoutube.com For this compound, this would be the S N 2 product with retained Z configuration of the double bond.

S N 2' Pathway : A pathway unique to allylic systems is the S N 2' reaction, where the nucleophile attacks the carbon at the opposite end of the double bond (C3) in a concerted fashion. lscollege.ac.in This attack forces the pi electrons to shift, displacing the leaving group from C1. wikipedia.org This pathway is competitive with the S N 2 mechanism and becomes significant when there is steric hindrance at the C1 position. lscollege.ac.in

The interplay between these pathways determines the final product mixture. For primary, unhindered allylic bromides like this compound, S N 2 and S N 2' reactions are often competitive.

Table 1: Products of Nucleophilic Substitution Pathways for this compound with a Generic Nucleophile (Nu⁻)
PathwaySite of AttackIntermediateProductNotes
S N 1C1 or C3Resonance-stabilized allylic carbocationMixture of direct (2-heptenyl-Nu) and rearranged (1-hepten-3-yl-Nu) productsFavored by weak nucleophiles and polar protic solvents.
S N 2C1Trigonal bipyramidal transition stateDirect substitution product: (Z)-2-heptenyl-NuFavored by strong nucleophiles; proceeds with inversion of configuration if C1 were chiral. masterorganicchemistry.com
S N 2'C3Concerted transition stateRearranged product: 1-hepten-3-yl-NuBecomes more favorable with sterically hindered substrates or specific nucleophiles. lscollege.ac.in

This compound can also undergo reactions via radical intermediates, particularly under conditions involving radical initiators like light or heat, or when using reagents like N-bromosuccinimide (NBS). masterorganicchemistry.com The C-H bonds at the allylic position (C4) are relatively weak because their homolytic cleavage leads to a resonance-stabilized allylic radical. libretexts.orglibretexts.org

The 2-heptenyl radical has two major resonance contributors, with the unpaired electron delocalized between C2 and C4. pearson.com This delocalization means that a subsequent reaction, such as abstraction of a bromine atom from Br₂, can occur at either of these positions. libretexts.orglibretexts.org

Radical Formation : A bromine radical can abstract an allylic hydrogen from a precursor molecule like 2-heptene (B165337) to form the resonance-stabilized 2-heptenyl radical. chemistrysteps.com

Radical Reaction : This allylic radical can then react with a molecule like Br₂. If the radical reacts at C2, it forms 2-bromo-2-heptene. If it reacts at C4, it forms 4-bromo-2-heptene. masterorganicchemistry.com

This resonance stabilization is the driving force for the selectivity of allylic halogenations. chemistrysteps.com If this compound itself is subjected to radical conditions, it can potentially isomerize or undergo further substitution via these radical intermediates.

Table 2: Potential Products from the 2-Heptenyl Radical Intermediate
Resonance Structure of RadicalSite of Bromine AttackResulting Product
Unpaired electron on C2C22-Bromo-2-heptene
Unpaired electron on C4C44-Bromo-2-heptene

Organometallic Reactions and Carbon-Carbon Bond Formation

This compound is a valuable precursor for the formation of organometallic reagents, which are powerful nucleophiles used to create new carbon-carbon bonds.

Like other alkyl and alkenyl halides, this compound reacts with magnesium metal in an ethereal solvent (such as diethyl ether or tetrahydrofuran) to form a Grignard reagent, (Z)-2-heptenylmagnesium bromide. libretexts.org The formation of the reagent must be conducted under anhydrous conditions, as Grignard reagents are strong bases that react readily with water. libretexts.org

The carbon-magnesium bond is highly polarized, with a significant negative charge on the carbon atom, making it a potent nucleophile and a strong base. purdue.edu Allylic Grignard reagents are known to exist as a mixture of equilibrating isomers. Therefore, (Z)-2-heptenylmagnesium bromide is in equilibrium with its rearranged isomer, 1-hepten-3-ylmagnesium bromide. Reactions with electrophiles can thus lead to a mixture of products.

These Grignard reagents are versatile intermediates for C-C bond formation. For example, they react with:

Aldehydes and Ketones : To form secondary and tertiary alcohols, respectively. purdue.edu

Carbon Dioxide : To produce carboxylic acids after an acidic workup. libretexts.org

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for forming carbon-carbon bonds. This compound, as an alkenyl halide, can serve as the electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound (such as a boronic acid or ester) in the presence of a base. yonedalabs.comlibretexts.org This reaction is highly valued for its mild conditions and functional group tolerance.

In a typical Suzuki-Miyaura reaction, this compound would serve as the electrophile. The catalytic cycle generally involves three key steps: libretexts.orgyoutube.com

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the final product and regenerating the palladium(0) catalyst.

A significant advantage of many palladium-catalyzed cross-coupling reactions involving alkenyl halides is that they often proceed with retention of the double bond stereochemistry. Therefore, the coupling of this compound is expected to predominantly yield products where the Z-configuration of the heptenyl moiety is preserved.

Table 3: Components of a Suzuki-Miyaura Coupling with this compound
ComponentExampleFunction
ElectrophileThis compoundProvides the heptenyl organic framework.
NucleophileArylboronic acid (e.g., Phenylboronic acid)Source of the second organic group for the new C-C bond. yonedalabs.com
CatalystPd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligandFacilitates the oxidative addition and reductive elimination steps. libretexts.org
BaseNa₂CO₃, K₃PO₄, or Cs₂CO₃Activates the organoboron species for transmetalation. youtube.com
SolventToluene, Dioxane, or DMF, often with waterSolubilizes reactants and facilitates the reaction. yonedalabs.com

Nickel-Catalyzed Carbon-Carbon Bond-Forming Reactions

Nickel catalysts offer a cost-effective and often complementary alternative to palladium for cross-coupling reactions. umb.edu They are particularly effective in activating less reactive electrophiles and can facilitate unique transformations. Nickel-catalyzed reactions can couple this compound with various organometallic reagents, including Grignard reagents (Kumada coupling), organozinc reagents (Negishi coupling), and organoboranes (Suzuki coupling). umb.eduprinceton.edu

The mechanism of nickel-catalyzed couplings can differ from that of palladium and may involve radical pathways or Ni(I)/Ni(III) catalytic cycles, in addition to the more common Ni(0)/Ni(II) cycle. nih.govnih.gov For instance, in a Ni(0)/Ni(II) cycle, the reaction initiates with the oxidative addition of this compound to a Ni(0) species. nih.gov This is followed by transmetalation with the organometallic partner and subsequent reductive elimination. Nickel catalysis has proven effective for coupling unactivated alkyl halides and can be used to form C(sp²)–C(sp³) bonds. princeton.edursc.org Asymmetric variants of nickel-catalyzed reductive cross-couplings between vinyl and benzyl (B1604629) electrophiles have also been developed, highlighting the potential for stereoselective synthesis. nih.gov

Table 3: Selected Nickel-Catalyzed Cross-Coupling Reactions

Named ReactionNucleophilic PartnerKey Features
Kumada Coupling Organomagnesium (Grignard) or OrganolithiumOne of the first transition-metal-catalyzed cross-couplings; highly reactive nucleophiles. umb.edu
Negishi Coupling OrganozincHigh functional group tolerance; excellent transmetalation ability of organozinc reagents. nih.gov
Suzuki Coupling OrganoboronUtilizes stable and environmentally benign organoboron reagents; requires a base for activation.
Reductive Coupling Two electrophiles (e.g., another halide)Couples two different electrophiles in the presence of a stoichiometric reductant. nih.gov

Other Transition Metal-Catalyzed Coupling Strategies

While palladium and nickel dominate the field of cross-coupling, other transition metals can also catalyze C-C bond formation. Iron-catalyzed cross-coupling reactions have emerged as a low-cost, non-toxic, and environmentally friendly alternative, often proceeding through radical mechanisms. umb.edu Copper is widely used as a co-catalyst, particularly in the Sonogashira reaction, where it facilitates the formation of the key copper acetylide intermediate. wikipedia.orgumb.edu In some cases, copper can mediate cross-coupling reactions without palladium, especially in Ullmann-type reactions. umb.eduharvard.edu Early reports also mentioned cobalt and chromium as catalysts for coupling reactions, although they are generally less efficient than palladium or nickel systems. umb.edu These alternative metals expand the toolbox for synthetic chemists, offering different reactivity profiles and substrate scope for reactions involving alkenyl bromides like this compound.

Radical Reactions and Mechanistic Pathways

Beyond transition-metal catalysis, this compound can participate in reactions proceeding through free radical intermediates. Radical reactions typically occur in three phases: initiation, propagation, and termination. libretexts.org Initiation involves the homolytic cleavage of a weak bond to generate a radical species, often induced by heat, UV light, or a radical initiator like AIBN (2,2'-azobis(isobutyronitrile)). libretexts.orglibretexts.org

In the propagation phase, a radical abstracts an atom from a stable molecule to generate a new radical, continuing a chain reaction. libretexts.org For this compound, a common pathway is radical substitution. For example, in the presence of a radical initiator and a hydrogen donor like tributyltin hydride, the bromine atom can be abstracted by a stannyl (B1234572) radical. This forms a heptenyl radical intermediate, which then abstracts a hydrogen atom from the hydride source to yield heptene (B3026448) and regenerate the stannyl radical. libretexts.org It is important to note that bromide precursors often exhibit lower reactivity and selectivity in radical reactions compared to their iodide counterparts. libretexts.orgcmu.edu The stability of the intermediate radical is a key factor; for this compound, the resulting alkenyl radical has specific stereochemistry that can influence the reaction outcome.

Functionalization Reactions and Derivatization Studies

The reactivity of this compound allows for a wide range of functionalization and derivatization reactions, transforming it into more complex molecules. The transition metal-catalyzed cross-coupling reactions discussed previously are primary methods for its derivatization.

Carbon-Carbon Bond Formation: Heck, Sonogashira, Stille, Hiyama, and various nickel-catalyzed couplings allow for the introduction of diverse carbon-based substituents (alkenyl, alkynyl, aryl, alkyl groups) at the C2 position of the heptenyl chain. These reactions are powerful tools for building molecular complexity.

Dehalogenation: A simple functionalization is the reductive removal of the bromine atom, converting this compound to (Z)-2-heptene. This can be achieved through radical pathways using reagents like tri-n-butyltin hydride or through other reductive methods. libretexts.org

Heteroatom Substitution: Although not covered in the preceding sections, the bromide can potentially undergo nucleophilic substitution reactions to introduce heteroatoms like oxygen, nitrogen, or sulfur, though this can be competitive with elimination reactions, especially with strong bases.

These derivatization studies are crucial for synthesizing novel compounds and exploring the structure-activity relationships of heptenyl-containing molecules in various chemical and biological contexts.

Computational Studies on Reaction Pathways and Intermediates

Theoretical investigations into the reactivity of allylic bromides offer a foundational understanding of the factors controlling the competition between Sₙ2 and Sₙ2' reaction pathways. While specific computational data for this compound is not extensively available, detailed studies on the parent compound, allyl bromide, and its substituted analogues provide a robust framework for predicting its behavior. These studies consistently show a general preference for the Sₙ2 pathway over the Sₙ2' pathway, attributed to a lower activation energy barrier. nih.govacs.org

The Sₙ2' pathway can further be divided into two stereochemical routes: syn-Sₙ2' and anti-Sₙ2', depending on the trajectory of the incoming nucleophile relative to the leaving group. Computational analyses have demonstrated that the anti-Sₙ2' pathway is consistently favored over the syn-Sₙ2' pathway due to a more stable transition state with lower activation energy. nih.gov

Detailed Research Findings from Model Systems

A comprehensive computational study on the reaction of a halide ion (X⁻) with allyl halide (H₂C=CHCH₂Y, where X, Y = F, Cl, Br, I) using relativistic density functional theory (DFT) and coupled-cluster theory provides key insights applicable to this compound. nih.govacs.org The calculated activation energies for the competing pathways in the case of a bromide nucleophile and allyl bromide substrate are particularly relevant.

Reaction PathwayCalculated Activation Energy (kcal/mol)
Sₙ2-18.2
anti-Sₙ2'-13.4
syn-Sₙ2'-11.1

These findings indicate a clear energetic preference for the direct Sₙ2 substitution. The anti-Sₙ2' pathway, while less favorable than the Sₙ2, is significantly more accessible than the syn-Sₙ2' pathway. nih.gov

The presence of alkyl substituents on the double bond, as in the case of this compound (specifically, a butyl group at the γ-position), is known to influence the competition between these pathways. Steric hindrance at the α-carbon can retard the Sₙ2 reaction, thereby making the Sₙ2' pathway more competitive. nih.govacs.org While the electronic effect of the alkyl group is relatively modest, its steric bulk can significantly raise the energy of the Sₙ2 transition state.

Reaction Intermediates and Transition States

Computational studies visualize the geometries of the transition states for each pathway.

Sₙ2 Transition State: This state involves a trigonal bipyramidal geometry at the α-carbon, where the nucleophile and the leaving bromide are in apical positions. The p-orbitals of the reacting carbon partially overlap with the π-system of the adjacent double bond, leading to a stabilization of the transition state. spcmc.ac.in

Sₙ2' Transition State: In this arrangement, the nucleophile attacks the γ-carbon, and the π-bond shifts, leading to the expulsion of the bromide ion from the α-carbon. The anti and syn transition states differ in the orientation of the incoming nucleophile with respect to the leaving group. The preference for the anti pathway is attributed to more favorable orbital overlap and reduced steric interactions in the transition state. nih.gov

For reactions involving transition metal catalysts, such as palladium, computational studies have identified η¹ and η³ allyl-palladium intermediates. The formation of these intermediates can proceed through a post-transition-state bifurcation, where a single transition state leads to both the η¹ and η³ species. The polarity of the solvent has been shown to play a role in directing the selectivity towards one intermediate over the other.

In the absence of a catalyst, the reaction of this compound with a nucleophile is expected to proceed through concerted Sₙ2 or Sₙ2' mechanisms, avoiding discrete carbocation intermediates, especially in non-polar or moderately polar solvents. The transition states themselves are the key intermediates in these concerted processes.

Applications of Z 2 Heptenyl Bromide in Complex Organic Synthesis

Role as a Key Building Block in Natural Product Synthesis

The defined (Z)-geometry of the double bond in (Z)-2-heptenyl bromide makes it a crucial precursor for introducing specific alkenyl fragments into target molecules, particularly in the synthesis of insect pheromones and other biologically active natural products.

Construction of Specific Skeletal Architectures

This compound and its derivatives are instrumental in building the carbon skeletons of various natural products, primarily through coupling reactions where the heptenyl unit is attached to another molecular fragment.

A significant application is in the synthesis of insect sex pheromones. For instance, (Z)-2-heptenyl acetate (B1210297), which can be prepared from the corresponding bromide, is a key intermediate in the synthesis of the sex pheromone of the cabbage looper (Trichoplusia ni), (Z)-7-dodecen-1-yl acetate. researchgate.net In a reported synthesis, a Grignard reagent derived from a protected bromohydrin undergoes a copper-catalyzed coupling reaction with (Z)-2-heptenyl acetate to construct the C12 backbone of the pheromone. researchgate.net

Another example is the synthesis of (2E,6Z)-2,6-nonadien-1-ol, a compound with a powerful violet leaf aroma found in cucumber and violet oils. chemicalbook.comlookchem.comnih.govperfumerflavorist.com The synthesis can start from (Z)-3-hexen-1-ol, which is first converted to its corresponding halide (a structural isomer of this compound). This halide is then used to form a Grignard reagent, which reacts with acrolein. A subsequent allylic rearrangement yields the target (2E,6Z)-2,6-nonadien-1-ol, demonstrating how a C6 (Z)-alkenyl halide unit is used to construct a C9 dienol framework. chemicalbook.comlookchem.com

The table below summarizes the role of (Z)-2-heptenyl derivatives in constructing the carbon skeletons of specific natural products.

Target Natural ProductSynthetic Role of (Z)-Heptenyl UnitKey Reaction Type
(Z)-7-Dodecen-1-yl acetateForms the C1-C7 portion of the C12 backbone.Grignard Coupling (Copper-catalyzed) researchgate.net
(2E,6Z)-2,6-Nonadien-1-olA related (Z)-hexenyl halide is used to build the C4-C9 part of the C9 dienol.Grignard Reaction chemicalbook.comlookchem.com

Stereocontrol in the Assembly of Biologically Active Molecules

The stereochemistry of insect pheromones is often critical to their biological activity, with many insects showing strict recognition for a specific isomer. jst.go.jp The (Z)-configuration of the double bond in this compound is therefore not just a structural feature but a crucial element of stereocontrol in a synthesis. By using the pure (Z)-isomer, chemists can ensure that this specific geometry is transferred to the final product, avoiding the formation of inactive or inhibitory (E)-isomers. jst.go.jpnih.gov

For example, in the synthesis of the olive fruit fly (Bactrocera oleae) pheromone, which includes components like 1,7-dioxaspiro[5.5]undecane, precise stereocontrol is paramount for achieving biological activity. jst.go.jpthieme-connect.comresearchgate.netacs.orgsid.ir While direct use of this compound in this specific synthesis is not detailed in the provided results, the syntheses of related pheromones often rely on stereochemically pure building blocks to ensure the final product's efficacy. jst.go.jp The use of (Z)-alkenyl halides in cross-coupling reactions is a common strategy to maintain the double bond geometry throughout the synthetic sequence. nih.gov The synthesis of many lepidopteran sex pheromones, which are often straight-chain acetates, alcohols, or aldehydes, frequently employs methods that preserve the (Z)-olefin geometry to ensure the final product is attractive to the target insect species. nih.gov

Utilization in Agrochemical and Advanced Material Intermediate Synthesis

Beyond natural products, this compound serves as a precursor in the synthesis of intermediates for agrochemicals and advanced materials. The focus in this context is on the creation of functionalized molecules that will be further elaborated into final products. framochem.com

In the field of agrochemicals, intermediates containing specific alkenyl functionalities are crucial for producing modern pesticides, including insecticides and fungicides. sunrisechemical.com While direct examples of large-scale agrochemical production using this compound are not prevalent in the search results, the synthesis of functionalized olefinic compounds is a key aspect of the industry. google.com For instance, the development of novel insecticides sometimes involves N-thio-anthranilamide compounds, which can incorporate various alkenyl chains, such as a heptenyl group. epo.org

In materials science, this compound can be used to synthesize unique organometallic compounds. A notable example is the synthesis of 1-(Z)-heptenyl-1'-bromoferrocene. This synthesis starts with 1,1'-dibromoferrocene, which is formylated and then subjected to a Wittig reaction to introduce the (Z)-heptenyl chain, yielding the target ferrocene (B1249389) derivative. rsc.org This functionalized ferrocene can be further modified to create multiresponsive metalloamphiphiles, which are advanced materials with potential applications in sensors or switchable devices. rsc.org

Development of Novel Reagents and Methodologies Utilizing this compound Precursors

This compound and related alkenyl halides are valuable substrates in the development of new synthetic methodologies, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. acs.org These reactions are fundamental for creating carbon-carbon bonds with high stereoselectivity. researchgate.netnih.govorganic-chemistry.org

Recent advancements have focused on using catalysts to couple (Z)-alkenyl halides with various partners while retaining the double bond's geometry. For example, molybdenum-based catalysts have been developed for cross-metathesis reactions that can produce (Z)-alkenyl bromides with high stereoselectivity. researchgate.netnih.govorganic-chemistry.org These methods provide a direct route to compounds like this compound and its analogues.

Furthermore, precursors like (Z)-1-heptenyldimethylsilanol, which can be derived from the corresponding heptenyl bromide, are used in palladium-catalyzed cross-coupling reactions. illinois.edu Studies on the coupling of (Z)-1-heptenyldimethylsilanol with aryl iodides have demonstrated highly stereospecific conversions to form products like (Z)-(1-heptenyl)-4-methoxybenzene, showcasing the utility of these reagents in constructing complex molecules with precise stereochemistry. illinois.edubohrium.com

The table below highlights some of the methodologies developed using (Z)-heptenyl precursors.

PrecursorMethodologyResulting Compound/Application
(Z)-Heptenyl bromide (or related alkenyl bromides)Molybdenum-catalyzed Cross-MetathesisDirect synthesis of Z-alkenyl bromides researchgate.netnih.govorganic-chemistry.org
1,1'-DibromoferroceneWittig Reaction with hexyltriphenylphosphonium bromide1-(Z)-Heptenyl-1'-bromoferrocene rsc.org
(Z)-1-HeptenyldimethylsilanolPalladium-catalyzed Cross-Coupling(Z)-(1-Heptenyl)-4-methoxybenzene illinois.edubohrium.com

Theoretical and Computational Studies of Z 2 Heptenyl Bromide and Its Reactivity

Quantum Chemical Calculations of Electronic Structure and Conformations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (Z)-2-Heptenyl bromide, these calculations can elucidate its three-dimensional structure, the distribution of electrons, and the relative energies of its different spatial arrangements (conformations).

Electronic Structure: The electronic structure of this compound is characterized by several key features: the C=C double bond (a π-system), the electronegative bromine atom, and the flexible n-butyl chain. The bromine atom induces a significant dipole moment by withdrawing electron density from the adjacent carbon atom (C1), making this carbon electrophilic. The π-bond of the alkene is a region of high electron density, making it susceptible to attack by electrophiles.

Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are used to calculate the electronic properties. numberanalytics.com These calculations can generate molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an allylic bromide, the HOMO is typically associated with the C=C π-bond, while the LUMO is often the σ* antibonding orbital of the C-Br bond. utdallas.eduacs.org The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. lew.ro

A conformational search would typically involve rotating the dihedral angles of the butyl group and calculating the relative energy of each resulting structure. The results can be presented in a data table showing the most stable conformers and their relative energies, as predicted by a chosen level of theory.

Table 1: Hypothetical Relative Energies of this compound Conformers

This table illustrates the type of data generated from a computational conformational analysis. Energies are calculated relative to the most stable conformer. Lower relative energy indicates a more stable conformation. Calculations would typically be performed using a method like B3LYP or MP2 with a suitable basis set (e.g., 6-31G(d,p) or larger). nih.gov

Conformer IDDihedral Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
Conf-1 ~65° (gauche)0.0055.8
Conf-2 ~180° (anti)0.5522.1
Conf-3 ~-65° (gauche)0.8014.5
Conf-4 ~120°1.507.6

Mechanistic Probing via Density Functional Theory (DFT) and Ab Initio Methods

DFT and ab initio methods are indispensable for elucidating the detailed pathways of chemical reactions, known as reaction mechanisms. numberanalytics.com For an allylic halide like this compound, several reaction pathways are possible when reacting with a nucleophile (Nu⁻), including direct substitution (S_N2), allylic rearrangement (S_N2'), and elimination (E2).

Computational chemists can model these pathways by:

Locating Reactants and Products: The geometries of the starting materials and final products are optimized to find their lowest energy structures.

Identifying Transition States (TS): A transition state is the highest energy point along a reaction coordinate. Sophisticated algorithms are used to locate this "saddle point" on the potential energy surface. A key feature of a TS is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path. researchgate.net

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy (barrier). A lower activation energy corresponds to a faster reaction rate. By comparing the activation energies for competing pathways (e.g., S_N2 vs. S_N2'), one can predict which reaction is more likely to occur. scispace.comcore.ac.uk

For this compound, a nucleophilic attack could occur at two primary sites:

C1 (S_N2 pathway): The nucleophile attacks the carbon bonded to the bromine, displacing the bromide ion directly.

C3 (S_N2' pathway): The nucleophile attacks the terminal carbon of the double bond, causing the π-bond to shift and the bromide ion to be ejected from C1.

DFT calculations, using functionals like B3LYP or M06-2X, combined with appropriate basis sets, can provide reliable activation energies for these processes. scispace.comaip.org Ab initio methods like MP2 or the more accurate Coupled Cluster (CCSD(T)) can be used for even higher accuracy, though at a greater computational cost. numberanalytics.comresearchgate.net

Table 2: Hypothetical Calculated Activation Barriers for Competing Reaction Pathways with a Nucleophile

This table exemplifies how computational results can be used to compare the feasibility of different reaction mechanisms. The choice of nucleophile and solvent would significantly impact these values.

Reaction PathwayAttacked CarbonTransition State (TS)Calculated Activation Energy (ΔG‡, kcal/mol)Predicted Major Pathway
S_N2 C1TS_SN222.5
S_N2' C3TS_SN2'19.8Yes
E2 H on C1TS_E2_C124.1
E2 H on C4TS_E2_C423.2

Prediction of Reactivity and Selectivity Profiles

Beyond identifying plausible reaction mechanisms, computational chemistry can predict the reactivity and selectivity of this compound.

Reactivity Analysis: Frontier Molecular Orbital (FMO) theory is a key conceptual tool. iqce.jp Reactivity is often governed by the interaction between the HOMO of one reactant and the LUMO of another.

Reaction with Nucleophiles: A nucleophile has a high-energy HOMO. It will preferentially interact with the LUMO of the electrophile. For this compound, the LUMO is likely centered on the C-Br σ* bond, but the π* orbital of the alkene system is also a low-lying unoccupied orbital. Calculations can map the shape and location of the LUMO to predict the site of nucleophilic attack. utdallas.edu

Reaction with Electrophiles: An electrophile has a low-energy LUMO and will interact with the HOMO of this compound. The HOMO is the C=C π-bond, predicting that electrophilic addition will occur across the double bond. acs.orgresearchgate.net

Selectivity Analysis: Selectivity refers to the preference for forming one product over another.

Regioselectivity: This addresses where a reaction occurs. For this compound, this is the S_N2 vs. S_N2' problem. DFT-based reactivity descriptors, such as Fukui functions , can be calculated to quantify the reactivity of each atom in the molecule. numberanalytics.comresearchgate.netfaccts.de The Fukui function f⁻(r) indicates the propensity of a site to be attacked by an electrophile, while f⁺(r) indicates its susceptibility to nucleophilic attack. researchgate.net By calculating the condensed Fukui indices for each atom, one can predict the most reactive sites. chemrxiv.org

Stereoselectivity: This addresses the 3D arrangement of the product. For example, in an E2 elimination reaction, computational modeling can determine the relative energies of the transition states leading to the (E)- or (Z)-diene product, thereby predicting the stereochemical outcome. acs.orgresearchgate.netuclouvain.be Similarly, for reactions creating a new chiral center, the energies of the transition states leading to the R and S products can be compared. nih.gov

Table 3: Hypothetical Reactivity Indices for this compound

This table shows representative data from a conceptual DFT analysis. The site with the highest f⁺ value is the most likely site for nucleophilic attack. The site with the highest f⁻ value is the most likely site for electrophilic attack.

AtomMulliken ChargeFukui Index (f⁺) for Nucleophilic AttackFukui Index (f⁻) for Electrophilic Attack
C1 +0.150.180.05
C2 -0.210.090.25
C3 -0.110.240.29
Br -0.280.030.02

Advanced Methodologies for Mechanistic and Structural Elucidation of Z 2 Heptenyl Bromide and Its Derivatives

Application of Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For (Z)-2-heptenyl bromide, advanced NMR techniques are crucial for unambiguously confirming its Z-stereochemistry and for studying the mechanisms of its reactions. illinois.eduillinois.edu

One-dimensional ¹H NMR provides initial structural information. The key to confirming the Z-configuration lies in the vicinal coupling constant (³J) between the two protons across the double bond (H2 and H3). For cis (or Z) isomers, this coupling constant is typically in the range of 6–12 Hz, whereas trans (or E) isomers exhibit a larger coupling constant, usually between 12–18 Hz. ipb.ptmagritek.com

Two-dimensional (2D) NMR experiments offer deeper insights.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, confirming the connectivity from the allylic protons (at C4) to the vinylic protons (at C3 and C2) and down the heptyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms, allowing for the unambiguous assignment of both ¹H and ¹³C chemical shifts. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): As a premier technique for stereochemical analysis, NOESY detects protons that are close to each other in space, irrespective of their bonding. numberanalytics.comwordpress.com For this compound, a cross-peak between the vinylic protons (H2 and H3) would be expected, providing definitive proof of their cis relationship. wordpress.com The absence of a strong NOE between these protons would suggest the E isomer.

These techniques can also be applied to monitor reactions in real-time (in situ NMR), providing data on reaction rates, the formation of intermediates, and the generation of byproducts. illinois.edu

Table 1: Comparative ¹H NMR Data for (Z)- and (E)-2-Heptenyl Bromide

This table illustrates the expected differences in key NMR parameters that allow for the stereochemical assignment of the 2-heptenyl bromide isomers.

Proton(s)Expected Chemical Shift (δ) for (Z)-Isomer (ppm)Expected Chemical Shift (δ) for (E)-Isomer (ppm)Key Coupling Constant (³J)
H2 (Vinyl, adjacent to Br)~6.1 - 6.3~6.0 - 6.2³J(H2-H3) ≈ 7-8 Hz (Z)
H3 (Vinyl)~5.7 - 5.9~5.8 - 6.0³J(H2-H3) ≈ 14-15 Hz (E)
H4 (Allylic)~2.5 - 2.7~2.0 - 2.2³J(H3-H4) ≈ 7 Hz
-CH₂Br Not ApplicableNot ApplicableNot Applicable
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. The primary diagnostic feature is the ³J(H2-H3) coupling constant.

Mass Spectrometric Techniques for Reaction Pathway Intermediates and Product Structural Confirmation

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of molecules. Advanced MS methods, particularly those coupled with soft ionization techniques like Electrospray Ionization (ESI), are powerful tools for identifying transient intermediates in reaction pathways. nih.govrsc.orgrsc.org

When this compound undergoes a reaction, such as a substitution or a metal-catalyzed cross-coupling, the reaction may proceed through short-lived, low-concentration intermediates. ESI-MS is exceptionally well-suited for detecting these species directly from the reaction mixture because it can gently transfer ions from the solution phase to the gas phase for analysis. mdpi.com For instance, in a catalyzed reaction, ESI-MS could potentially detect:

Catalyst-Substrate Adducts: Complexes formed between a metal catalyst and this compound.

Reactive Intermediates: Charged species like cationic intermediates or organometallic complexes that are part of the catalytic cycle. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information. In an MS/MS experiment, a specific ion (e.g., a suspected intermediate) is selected, fragmented, and its fragment ions are analyzed. researchgate.net This fragmentation pattern serves as a structural fingerprint, helping to confirm the identity of the intermediate. This approach has been successfully used to study the intermediates in analogous SN2 reactions, such as the reaction between Br⁻ and CH₃I, where pre- and post-reaction complexes were identified. uwa.edu.auresearchgate.net

Finally, after a reaction is complete, MS is used to confirm the structure of the final product by verifying its molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide the elemental formula with high accuracy, distinguishing the desired product from isomers or compounds with similar nominal masses. pnas.org

Table 2: Hypothetical ESI-MS Analysis of a Palladium-Catalyzed Suzuki Coupling of this compound

This table shows potential species and their expected mass-to-charge ratios (m/z) that could be observed by ESI-MS during the coupling of this compound with phenylboronic acid.

SpeciesFormulaRole in ReactionExpected m/z (for ¹⁰⁷Pd, ⁷⁹Br)
This compoundC₇H₁₃BrReactant178.02
Phenylboronic AcidC₆H₇BO₂Reactant122.05
Oxidative Addition Complex[Pd(PPh₃)₂(C₇H₁₃Br)]Intermediate807.15
Transmetalation Complex[Pd(PPh₃)₂(C₇H₁₃)(Ph)]Intermediate704.28
(Z)-Hept-2-en-1-ylbenzeneC₁₃H₁₈Product174.14
Note: These are simplified, hypothetical intermediates. The actual observed species may be more complex and depend heavily on the specific reaction conditions and ligands used. The m/z values are calculated for specific isotopes and would appear as isotopic patterns in the spectrum.

Chromatographic Methods for Purity and Isomeric Ratio Analysis in Synthetic Pathways

Chromatographic techniques are essential for separating components of a mixture, making them indispensable for assessing the purity and isomeric composition of this compound following its synthesis.

Gas Chromatography (GC) is the most common method for this purpose due to the volatility of heptenyl bromide. A GC instrument separates compounds based on their boiling points and their interactions with the stationary phase coated inside a long capillary column. libretexts.org To analyze the isomeric ratio of this compound relative to its (E) counterpart, the choice of the GC column is critical.

Purity Analysis: A GC chromatogram of a pure sample should ideally show a single sharp peak. The presence of other peaks indicates impurities, which could be starting materials, solvents, or byproducts. The area under each peak is proportional to the amount of that compound, allowing for quantitative assessment of purity. libretexts.org

Isomeric Ratio Analysis: Separating geometric isomers like (Z)- and (E)-2-heptenyl bromide can be challenging as they often have very similar boiling points. However, their different shapes lead to different interactions with the stationary phase. A polar GC column, such as one with a cyanosiloxane stationary phase, is often effective for separating cis and trans isomers. researchgate.netsigmaaldrich.com The (E)-isomer, being more linear, typically has a slightly different retention time than the more C-shaped (Z)-isomer. By running a standard of the pure (E)-isomer or using GC-MS to analyze the peaks, the identity of each peak can be confirmed. The relative peak areas then give the (Z)/(E) isomeric ratio. vurup.sk

In cases where GC separation is difficult, High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase column (e.g., ODS), can offer an alternative method for separating the isomers. researchgate.net

Table 3: Example Gas Chromatography Method for Isomeric Analysis of 2-Heptenyl Bromide

This table provides a typical set of parameters for a GC method designed to separate and quantify the (Z) and (E) isomers of 2-heptenyl bromide.

ParameterValue / DescriptionPurpose
Instrument Gas Chromatograph with Flame Ionization Detector (FID)Standard setup for quantifying volatile organic compounds.
Column SP-2380, HP-88, or similar (polar, biscyanopropyl polysiloxane)The polar stationary phase is key to resolving geometric isomers. sigmaaldrich.com
Column Dimensions 30 m length x 0.25 mm ID x 0.20 µm film thicknessStandard dimensions for high-resolution capillary GC.
Carrier Gas Helium or HydrogenInert gas to move the sample through the column.
Injector Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program Start at 60°C, hold for 2 min, ramp at 5°C/min to 150°CA temperature gradient helps to separate compounds with different boiling points and provides sharp peaks.
Detector Temperature 260 °CPrevents condensation of the sample post-separation.
Expected Elution Order Typically, the (E)-isomer elutes slightly before the (Z)-isomer on many polar columns.The more linear shape of the (E)-isomer can lead to a shorter retention time. This must be confirmed with standards.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways. For (Z)-2-heptenyl bromide, future research is geared towards developing routes that minimize environmental impact by using renewable starting materials, reducing waste, and employing safer reagents and solvents.

Current synthetic strategies often rely on traditional methods that may involve harsh reagents or generate significant waste. An emerging area of interest is the use of bio-based precursors to construct the heptenyl backbone. For instance, synthetic pathways could be envisioned starting from derivatives of furfural (B47365) or other biomass-derived platform chemicals.

Another key aspect of sustainable synthesis is the improvement of atom economy. Catalytic methods that minimize the use of stoichiometric reagents are highly desirable. Research into catalytic bromination reactions or direct C-H functionalization of (Z)-heptene derivatives could provide more environmentally friendly alternatives to classical bromination methods. For example, a synthesis of (Z)-7-dodecen-1-yl acetate (B1210297) has been achieved from (Z)-2-butene-1,4-diol, indicating a pathway where related (Z)-alkenyl intermediates are synthesized efficiently. researchgate.net The Wittig reaction, used to create 1-(Z)-heptenyl-1′-bromoferrocene, is another example of a reaction that can be optimized for sustainability by using catalytic variants or improved reagent recycling. rsc.org

Table 1: Potential Sustainable Approaches for this compound Synthesis

Approach Description Potential Benefits
Bio-based Feedstocks Utilization of renewable starting materials derived from biomass. Reduced reliance on fossil fuels, potential for biodegradability.
Catalytic Bromination Use of catalysts to facilitate the bromination of a (Z)-heptenol or heptene (B3026448) precursor. Higher efficiency, reduced byproducts, milder reaction conditions.
Improved Atom Economy Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. Waste reduction, increased cost-effectiveness.

| Green Solvents | Replacement of hazardous organic solvents with water, supercritical fluids, or bio-derived solvents. | Enhanced safety, reduced environmental pollution. |

Exploration of Catalytic Asymmetric Transformations Involving this compound

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound is an achiral molecule, but its allylic bromide functionality makes it an excellent substrate for catalytic asymmetric transformations to generate stereogenic centers.

A significant area of future research lies in the copper-catalyzed asymmetric allylic alkylation (AAA) of this compound with various nucleophiles, such as Grignard reagents or organozinc compounds. researchgate.netrug.nl By employing chiral ligands, it is possible to control the stereochemical outcome of the reaction, leading to the formation of chiral products with high enantioselectivity. researchgate.net These reactions can produce valuable chiral building blocks that incorporate the heptenyl moiety.

Researchers are exploring new ligand designs and catalytic systems to broaden the scope of these transformations. The goal is to develop robust and highly selective methods that are applicable to a wide range of substrates and can be performed on a large scale. The development of bifunctional catalysts that can activate both the electrophile and the nucleophile simultaneously is a promising strategy to achieve high levels of stereocontrol. snnu.edu.cn

Table 2: Examples of Potential Asymmetric Transformations

Reaction Type Nucleophile Chiral Catalyst System Potential Product
Asymmetric Allylic Alkylation Grignard Reagents (R-MgX) Copper / Chiral Phosphoramidite Ligand Chiral alkylated heptene derivatives
Asymmetric Allylic Amination Amines or Amine Equivalents Palladium or Iridium / Chiral Ligand Chiral allylic amines

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. mt.comwuxiapptec.comnoelresearchgroup.com The integration of this compound synthesis and its subsequent reactions into flow chemistry platforms is a major area of future development.

The synthesis of alkyl bromides from alcohols has been successfully demonstrated in flow systems using monolithic reagents, which simplifies purification and handling. researchgate.net Such a strategy could be adapted for the continuous production of this compound from (Z)-2-hepten-1-ol. This would allow for the in situ generation and immediate use of the bromide, which can be advantageous as allylic bromides may have limited stability.

Furthermore, flow reactors can be coupled with automated systems for reaction optimization and library synthesis. noelresearchgroup.com This allows for the rapid screening of reaction conditions (e.g., temperature, pressure, catalyst loading, residence time) to identify the optimal parameters for a given transformation involving this compound. nih.gov The ability to telescope multi-step sequences without intermediate isolation and purification can significantly streamline the synthesis of complex molecules derived from this building block. wuxiapptec.com

Key Advantages of Flow Chemistry for this compound Chemistry:

Enhanced Safety: Better control over reaction temperature, especially for exothermic processes, and the ability to handle hazardous reagents in smaller volumes. mt.com

Increased Efficiency: Improved mixing and heat transfer lead to faster reaction times and higher yields. researchgate.net

Scalability: Reactions developed on a small scale in the lab can be more easily scaled up for industrial production by running the flow reactor for a longer duration.

Automation: Integration with automated platforms enables high-throughput experimentation and process optimization. noelresearchgroup.com

Discovery of Novel Reactivity Modes and Unprecedented Applications

While this compound is primarily used as an electrophile in substitution reactions, ongoing research aims to uncover new modes of reactivity and expand its synthetic applications.

One promising area is its use in novel cross-coupling reactions. Palladium-catalyzed reactions, for example, could be developed to couple this compound with a variety of organometallic reagents, providing access to a wide range of functionalized heptene derivatives with retention of the Z-alkene geometry. doi.orgacs.orgkyoto-u.ac.jp The development of new catalysts and reaction conditions is key to expanding the scope of compatible coupling partners.

Olefin metathesis is another powerful tool that could be applied in new ways. nih.gov For instance, this compound could participate in cross-metathesis reactions with other olefins to construct more complex molecular architectures. google.com The development of new ruthenium-based catalysts has significantly broadened the scope of metathesis, enabling its application to previously challenging substrates.

Furthermore, the electrochemical properties of molecules containing the heptenyl group are being explored. The synthesis of a ferrocene (B1249389) derivative incorporating a (Z)-heptenyl chain highlights the potential for creating novel organometallic and electroactive materials. rsc.orgresearchgate.net Future research may focus on using this compound to synthesize new ligands for catalysts or functional materials with unique electronic or photophysical properties.

Q & A

Q. Q1. What are critical safety considerations when handling (Z)-2-Heptenyl bromide in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves (tested against bromides per JIS T 8116 standards), chemical-resistant lab coats, and safety goggles with side shields .
  • Ventilation: Employ local exhaust ventilation to minimize inhalation risks, as brominated alkenes may release toxic vapors (e.g., HBr) upon decomposition .
  • Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and dispose via approved hazardous waste facilities. Avoid water to prevent hydrolysis reactions .
  • Storage: Store in amber glass bottles at 2–10°C under inert gas (e.g., N₂) to prevent photochemical isomerization or degradation .

Q. Q2. How can the stereochemical purity of this compound be validated?

Methodological Answer:

  • NMR Analysis: Use 1H^{1}\text{H}-NMR to confirm the Z-configuration via coupling constants (JvicinalJ_{vicinal}) between C1 and C3 protons. For Z-alkenes, JJ typically ranges 10–12 Hz, whereas E-isomers exhibit J>15J > 15 Hz.
  • Chiral GC/MS: Employ chiral columns (e.g., β-cyclodextrin phases) to separate enantiomers, ensuring no racemization during synthesis .
  • Polarimetry: Measure optical rotation if the compound is chiral; discrepancies may indicate contamination with E-isomers or byproducts.

Advanced Research Questions

Q. Q3. How do reaction conditions influence the stability of this compound in cross-coupling reactions?

Methodological Answer:

  • Temperature Effects: Elevated temperatures (>40°C) promote β-hydride elimination, forming 1,3-dienes. Monitor reaction progress via TLC or in situ IR spectroscopy .
  • Catalyst Compatibility: Use Pd(0) catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF to minimize undesired SN2 substitutions. Nickel catalysts may induce isomerization to E-alkenes .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates, whereas ethereal solvents (e.g., Et₂O) favor retention of configuration .

Q. Q4. What analytical techniques resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

  • In Vitro Assays: Conduct MTT assays using HepG2 cells to compare cytotoxicity with structurally analogous bromides (e.g., benzyl bromide, LC₅₀ = 1300 mmol/L) .
  • Metabolite Profiling: Use LC-HRMS to identify oxidative metabolites (e.g., epoxides or diols) that may contribute to discrepancies in toxicity studies .
  • Ecotoxicology: Perform OECD 201/202 tests on Daphnia magna to assess aquatic toxicity, correlating results with logP values to predict environmental persistence .

Experimental Design for Mechanistic Studies

Q. Q5. How to design kinetic experiments to probe the electrophilic reactivity of this compound?

Methodological Answer:

  • Competition Experiments: React this compound with equimolar Grignard reagents (e.g., MeMgBr vs. PhMgBr) in THF at –78°C. Analyze product ratios via GC to determine steric vs. electronic control .
  • Isotopic Labeling: Synthesize 13C^{13}\text{C}-labeled analogs to track regioselectivity in allylic substitutions using 13C^{13}\text{C}-NMR .
  • Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to map transition states and compare activation energies for Z vs. E pathways .

Data Contradiction Analysis

Q. Q6. How to address conflicting reports on the hydrolytic stability of this compound?

Methodological Answer:

  • pH-Dependent Studies: Conduct hydrolysis experiments in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ = 210 nm for C-Br bond cleavage). Compare half-lives to identify critical pH thresholds .
  • Ionic Strength Effects: Vary NaCl concentrations (0.1–1.0 M) to assess solvolysis rates. Higher ionic strength may stabilize carbocation intermediates, accelerating hydrolysis .
  • Cross-Study Validation: Replicate prior methodologies (e.g., HPLC conditions) to identify artifacts from column degradation or detector sensitivity limits .

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